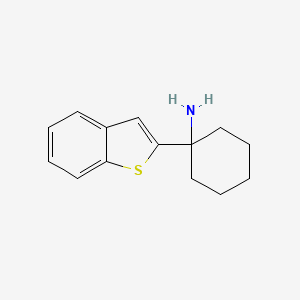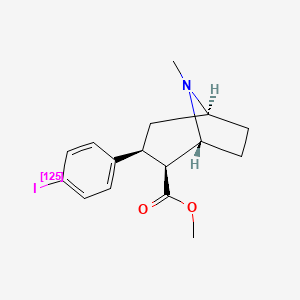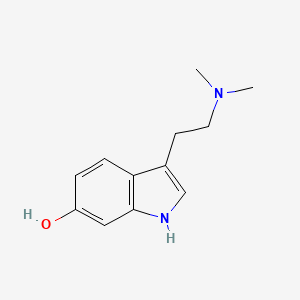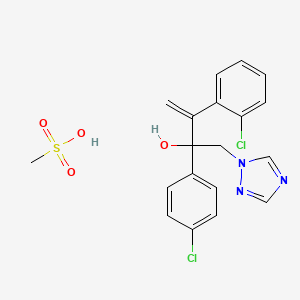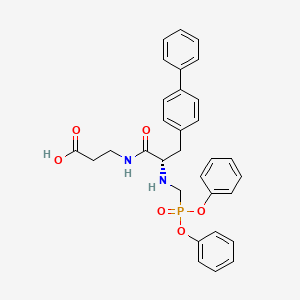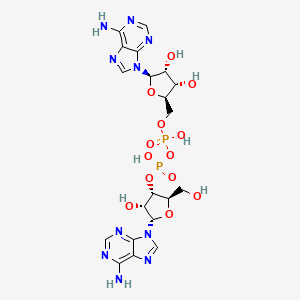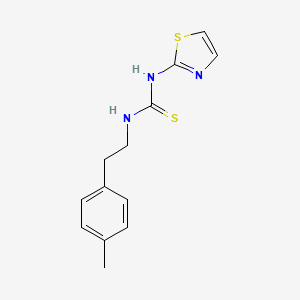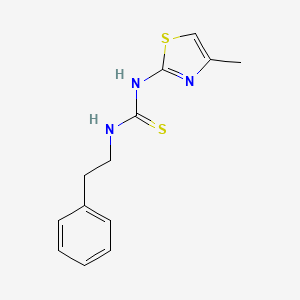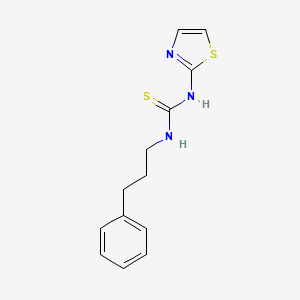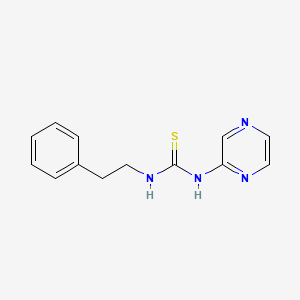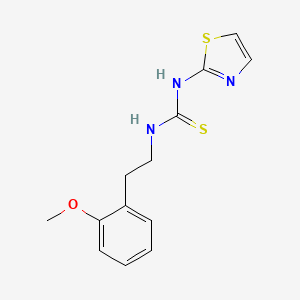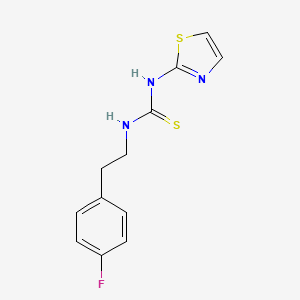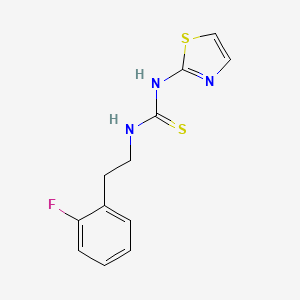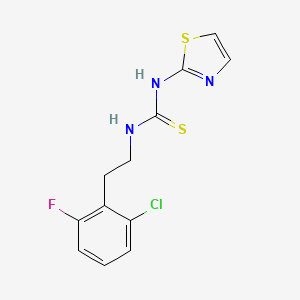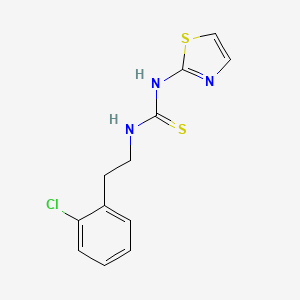
Thiourea, N-(2-(2-chlorophenyl)ethyl)-N'-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-308 is a high-quality disazo type 11 toluidide pigment dispersion in polyether polyol. It is known for its excellent light fastness and chemical resistance to acids and alkalis. PT-308 is primarily used in color urethane foam, automobile cushions, soles, and sporting goods .
Preparation Methods
The preparation of PT-308 involves the synthesis of disazo type 11 toluidide pigments. The synthetic routes typically include the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may include large-scale batch or continuous processes to ensure consistent quality and yield .
Chemical Reactions Analysis
PT-308 undergoes various chemical reactions, including:
Oxidation: PT-308 can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: The compound can also undergo reduction reactions, which may alter its color and chemical stability.
Substitution: PT-308 can participate in substitution reactions where functional groups are replaced by other groups, affecting its chemical behavior and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PT-308 has a wide range of scientific research applications, including:
Chemistry: Used as a pigment in various chemical formulations due to its stability and color properties.
Biology: Employed in biological studies to understand the effects of disazo compounds on biological systems.
Medicine: Investigated for potential therapeutic applications, including its use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of colored materials, such as urethane foam, automobile cushions, and sporting goods .
Mechanism of Action
The mechanism of action of PT-308 involves its interaction with molecular targets and pathways. The compound exerts its effects through its chemical structure, which allows it to interact with various biological and chemical systems. The molecular targets may include enzymes, receptors, and other proteins, leading to changes in cellular and biochemical processes .
Comparison with Similar Compounds
PT-308 can be compared with other similar compounds, such as:
Disazo Pigments: Similar to other disazo pigments, PT-308 exhibits excellent light fastness and chemical resistance.
Toluidide Pigments: Compared to other toluidide pigments, PT-308 offers unique properties, including its dispersion in polyether polyol, which enhances its application in specific industries.
Similar compounds include other disazo type pigments and toluidide-based pigments, which share some properties but differ in their specific applications and chemical behavior .
Properties
CAS No. |
149485-75-6 |
|---|---|
Molecular Formula |
C12H12ClN3S2 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12ClN3S2/c13-10-4-2-1-3-9(10)5-6-14-11(17)16-12-15-7-8-18-12/h1-4,7-8H,5-6H2,(H2,14,15,16,17) |
InChI Key |
KRROCUPDKUFLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)Cl |
| 149485-75-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


